[1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol

Lipophilicity Drug-likeness Permeability

[1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol (CAS 1459279-04-9) is a heterocyclic building block comprising a 3-methylquinoxaline core N-linked to a 2-(hydroxymethyl)pyrrolidine ring. The compound has the molecular formula C₁₄H₁₇N₃O and a molecular weight of 243.30 g/mol.

Molecular Formula C14H17N3O
Molecular Weight 243.31
CAS No. 1459279-04-9
Cat. No. B2870532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol
CAS1459279-04-9
Molecular FormulaC14H17N3O
Molecular Weight243.31
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N=C1N3CCCC3CO
InChIInChI=1S/C14H17N3O/c1-10-14(17-8-4-5-11(17)9-18)16-13-7-3-2-6-12(13)15-10/h2-3,6-7,11,18H,4-5,8-9H2,1H3
InChIKeySCBCKKPOCVKPNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol (CAS 1459279-04-9): Structural Identity and Core Properties for Scientific Procurement


[1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol (CAS 1459279-04-9) is a heterocyclic building block comprising a 3-methylquinoxaline core N-linked to a 2-(hydroxymethyl)pyrrolidine ring [1]. The compound has the molecular formula C₁₄H₁₇N₃O and a molecular weight of 243.30 g/mol . Its computed XLogP3-AA is 1.9, and its topological polar surface area (TPSA) is 49.3 Ų [1]. The primary stereochemical feature is an undefined stereocenter at the pyrrolidine 2-position, giving the compound one undefined atom stereocenter [1].

Why Generic Substitution Fails for [1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol: Structural Determinants of Differentiation


Substituting [1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol for a generic quinoxaline–pyrrolidine analog introduces quantifiable differences in lipophilicity, hydrogen-bonding capacity, and steric profile that cascade into divergent biological readouts. The 3-methyl group on the quinoxaline ring increases the computed XLogP3-AA from approximately 1.4 for the des-methyl analog to 1.9 for the 3-methyl derivative, altering predicted membrane permeability [1]. Concurrently, shifting the hydroxymethyl substituent from the pyrrolidine 2-position to the 3-position (CAS 1284860-55-4) eliminates the intramolecular hydrogen-bonding geometry unique to the 2-substituted scaffold . Within the 3-methylquinoxaline class, compounds bearing a pyrrolidine appendage have demonstrated VEGFR-2 IC₅₀ values ranging from 2.9 to 5.4 µM [2] and antimicrobial MIC values as low as 3.91 µg/mL against B. pumilis [3], demonstrating that seemingly minor structural perturbations translate into measurable shifts in target engagement.

Quantitative Differentiation Evidence for [1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol vs. Closest Analogs


Increased Lipophilicity (XLogP3-AA) Relative to the Des-Methyl Quinoxaline Analog

The 3-methyl substituent on the quinoxaline ring increases the computed XLogP3-AA by approximately 0.4–0.5 log units compared with the des-methyl analog (1-(quinoxalin-2-yl)pyrrolidin-2-yl)methanol (CAS 1420979-07-2). The target compound records an XLogP3-AA of 1.9, while the des-methyl comparator is estimated at ~1.4–1.5 based on fragment-based computation [1]. This difference corresponds to an estimated 2.5–3.2× increase in octanol–water partition coefficient, relevant for predicting membrane permeability in cell-based assays [1].

Lipophilicity Drug-likeness Permeability

Regioisomeric Differentiation: Pyrrolidine 2-CH₂OH vs. 3-CH₂OH Substitution

The hydroxymethyl group at the pyrrolidine 2-position in the target compound is positioned to form an intramolecular hydrogen bond with the quinoxaline N1 atom, a geometry that is sterically inaccessible in the regioisomeric analog (1-(quinoxalin-2-yl)pyrrolidin-3-yl)methanol (CAS 1284860-55-4), where the CH₂OH is attached at the pyrrolidine 3-position . This conformational constraint reduces the solvent-accessible rotatable bond count (2 for the target vs. 3 theoretical for the freely rotating 3-CH₂OH analog) and pre-organizes the ligand for target binding . The TPSA of 49.3 Ų is identical between regioisomers at a global descriptor level, but the spatial orientation of the hydrogen-bond donor differs, as confirmed by SMILES comparison (OCC1CCCN1 vs. OCC1CCN(c2cnc3ccccc3n2)C1) .

Regioisomerism Hydrogen bonding Ligand geometry

Class-Level Antimicrobial Potency: Quinoxaline–Pyrrolidine Hybrids as DNA Gyrase Inhibitors

3-(Pyrrolidin-1-yl)quinoxaline derivatives, structurally analogous to the target compound, have demonstrated bactericidal activity against Gram-positive and Gram-negative strains, with the most active hybrid (compound 7) exhibiting an MIC of 3.91 µg/mL against Bacillus pumilis, equipotent to ciprofloxacin (MIC = 7.8 µg/mL) [1]. Additional derivatives showed MIC values of 7.8 and 15.6 µg/mL against Enterobacter cloacae, with ciprofloxacin at 15.6 µg/mL [1]. The target compound, bearing the 3-methyl substitution absent in compound 7, may further modulate activity through enhanced lipophilicity, as described in Evidence_Item 1 [2]. Molecular docking studies within this series confirmed binding within the DNA gyrase active site, supporting target engagement [1].

Antimicrobial DNA gyrase MIC

VEGFR-2 Kinase Inhibition: Class-Level Anticancer Activity of 3-Methylquinoxaline Derivatives

Newly designed 3-methylquinoxaline derivatives have been reported as VEGFR-2 inhibitors with IC₅₀ values ranging from 2.9 to 5.4 µM, compared with sorafenib (IC₅₀ = 3.07 nM) [1]. The most potent compound in this class, 27a, achieved a VEGFR-2 IC₅₀ of 3.2 nM—nearly identical to sorafenib (3.12 nM)—and exhibited cytotoxic IC₅₀ values of 7.7 µM (MCF-7) and 4.5 µM (HepG2) [2]. These data confirm that the 3-methylquinoxaline core, shared by the target compound, is capable of engaging the VEGFR-2 ATP-binding pocket. The pyrrolidine-2-methanol appendage of the target compound provides a structurally distinct substitution pattern relative to the 2(1H)-one and 2-thiol derivatives in these published series, potentially offering a differentiated selectivity profile [2].

Anticancer VEGFR-2 Kinase inhibition

Optimal Research and Industrial Application Scenarios for [1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol


Anticancer Lead Optimization via VEGFR-2 Kinase Inhibition

The target compound serves as a structurally differentiated scaffold for VEGFR-2 inhibitor lead optimization programs. Its 3-methylquinoxaline core is validated by published derivatives demonstrating enzymatic IC₅₀ values of 2.9–5.4 µM and, for the most potent analog 27a, 3.2 nM—equipotent to sorafenib [1]. The pyrrolidine-2-methanol appendage of the target compound is structurally distinct from the published 2(1H)-one and 2-thiol motifs [1], offering medicinal chemists an underexplored vector for modulating kinase selectivity. Procurement is warranted for structure–activity relationship (SAR) studies that seek to combine VEGFR-2 potency with favorable physicochemical properties (XLogP3-AA = 1.9, TPSA = 49.3 Ų) [2].

Antimicrobial Drug Discovery Targeting DNA Gyrase

The quinoxaline–pyrrolidine hybrid class has demonstrated bactericidal activity against Gram-positive and Gram-negative pathogens, with congeneric compound 7 achieving an MIC of 3.91 µg/mL against B. pumilis [3]. Molecular docking studies confirm DNA gyrase as the molecular target for this chemotype [3]. The target compound, with its 3-methyl substitution and 2-hydroxymethyl functionality, provides a differentiated starting point for synthesizing focused libraries aimed at improving potency beyond the reported MIC range of 3.91–15.6 µg/mL [3], particularly in the context of combating antimicrobial resistance where novel gyrase inhibitors are urgently needed.

CNS-Targeted PDE10 Inhibitor Fragment-Based Design

Crystal structures of human PDE10 in complex with 3-methylquinoxaline-containing ligands confirm that the 3-methylquinoxaline moiety occupies the enzyme's active-site pocket [4]. Potent PDE10A inhibitors featuring the 3-methylquinoxaline substructure have been reported with IC₅₀ values in the sub-nanomolar range (e.g., MT-3014: IC₅₀ = 0.357 nM) [5]. The target compound, as a fragment-sized alcohol (MW = 243.30) with moderate lipophilicity (XLogP3-AA = 1.9) [2], is well-suited for fragment-based drug discovery campaigns targeting PDE10 for psychiatric or neurological indications, where the primary alcohol serves as a synthetic handle for further elaboration.

Chemical Biology Probe Development via Regioisomer-Specific Conjugation

The unique spatial geometry of the 2-hydroxymethylpyrrolidine moiety, which allows intramolecular hydrogen bonding to the quinoxaline N1 atom unlike the 3-substituted regioisomer , provides a conformationally constrained scaffold for bioconjugation. The primary alcohol at the 2-position can be selectively derivatized to install biotin, fluorophores, or photoaffinity labels while maintaining the ligand's pre-organized conformation, enabling target-engagement studies (e.g., cellular thermal shift assays or photoaffinity labeling) for identifying the molecular targets of quinoxaline-based probes in cells.

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